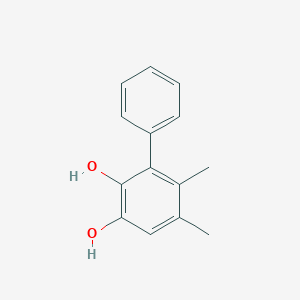
3-Phenyl-4,5-dimethylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,5-dimethylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hydroxydibenzyl and is a derivative of benzene.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways involved in inflammation and cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Phenyl-4,5-dimethylbenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell growth. It has also been shown to have a protective effect on various organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Phenyl-4,5-dimethylbenzene-1,2-diol in lab experiments is its potential therapeutic benefits. However, one of the limitations is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-4,5-dimethylbenzene-1,2-diol. One area of interest is the development of novel synthetic methods for the production of this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol can be achieved through various methods. One of the most common methods involves the reaction of 3-Phenyl-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride. This reaction results in the formation of 3-Phenyl-4,5-dimethylbenzene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,5-dimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
108272-57-7 |
|---|---|
Produktname |
3-Phenyl-4,5-dimethylbenzene-1,2-diol |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Synonyme |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



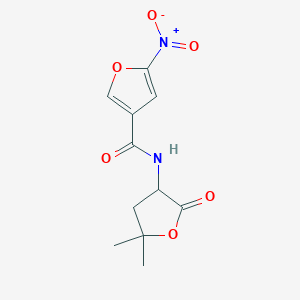
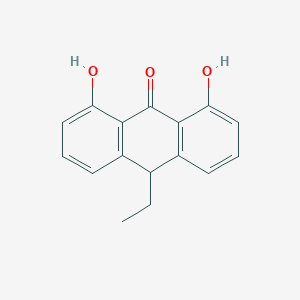
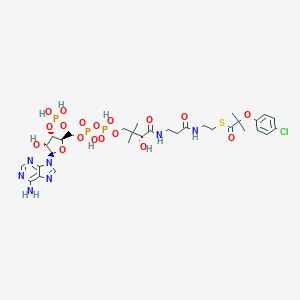

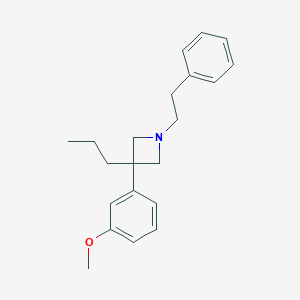
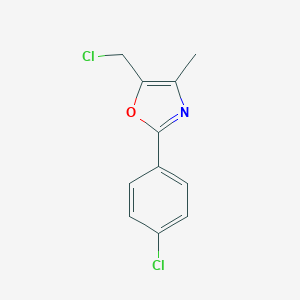
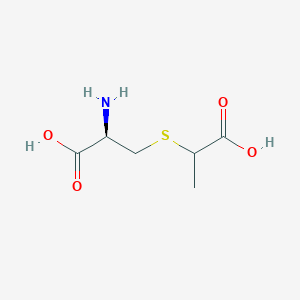
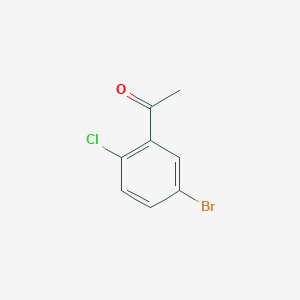
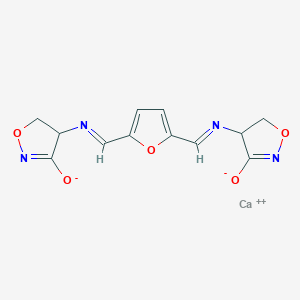

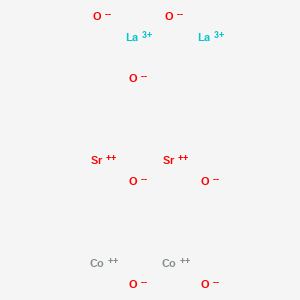
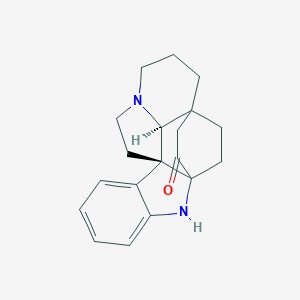
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
